synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride
synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride
An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile Hydrochloride
Executive Summary
This guide provides a comprehensive technical overview for the , a valuable intermediate in synthetic and medicinal chemistry. The primary focus is on the robust and widely applicable Strecker synthesis, a classic multi-component reaction. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and emphasizes critical safety and handling procedures. The content is structured to deliver not just procedural instructions, but also the scientific rationale behind key experimental choices, ensuring a thorough understanding for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
2-Amino-2-(3-bromophenyl)acetonitrile and its hydrochloride salt are important molecular building blocks. The presence of three distinct functional groups—an amine, a nitrile, and a brominated aromatic ring—offers a versatile scaffold for constructing more complex molecules. The α-aminonitrile core is a direct precursor to α-amino acids, while the bromo-phenyl moiety allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. This strategic value makes the compound a key intermediate in the synthesis of novel pharmaceutical agents and other high-value chemical entities.
| Property | Value |
| Chemical Name | 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride |
| CAS Number | 91481-24-2[1] |
| Molecular Formula | C₈H₈BrClN₂ |
| Molecular Weight | 247.52 g/mol |
| Free Base Name | 2-amino-2-(3-bromophenyl)acetonitrile |
| Free Base CAS | 120667-58-5[2][3] |
| Free Base Formula | C₈H₇BrN₂[3][4] |
The Synthetic Cornerstone: The Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains one of the most efficient and straightforward methods for preparing α-aminonitriles.[5] It is a three-component reaction that brings together an aldehyde (or ketone), ammonia, and a cyanide source to form the desired product.[6][7] Its enduring utility lies in its operational simplicity, broad substrate scope, and the use of readily available starting materials.[5]
Reaction Mechanism
The synthesis proceeds through two primary stages, starting with the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.
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Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-bromobenzaldehyde. This is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen and activate the aldehyde.[8] Following a proton exchange, a molecule of water is eliminated to form the corresponding imine (or more accurately, the iminium ion under these conditions).[6][8]
-
Cyanide Addition: A cyanide ion, typically generated in situ from sodium or potassium cyanide, then acts as a potent nucleophile.[8][9] It attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable α-aminonitrile product, 2-amino-2-(3-bromophenyl)acetonitrile.[6]
This process yields a racemic mixture of the α-aminonitrile, as the cyanide can attack the planar iminium ion from either face with equal probability.[7]
Mechanistic Diagram
Caption: Overall experimental workflow.
Reagents and Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Notes |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | 18.5 g (11.6 mL) | Colorless liquid [10] |
| Ammonium Chloride | 12125-02-9 | 53.49 | 6.4 g (0.12 mol) | 1.2 equivalents |
| Sodium Cyanide | 143-33-9 | 49.01 | 5.4 g (0.11 mol) | EXTREMELY TOXIC [8] |
| Methanol | 67-56-1 | 32.04 | 100 mL | Reaction solvent |
| Water | 7732-18-5 | 18.02 | 50 mL | Reaction solvent |
| Dichloromethane | 75-09-2 | 84.93 | ~300 mL | Extraction solvent |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | Drying agent |
| HCl in Methanol | N/A | Variable | As needed | For salt formation |
Equipment: 500 mL round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.
Step-by-Step Procedure
Part A: The Strecker Reaction
-
Setup: In a well-ventilated chemical fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add methanol (100 mL), water (50 mL), and ammonium chloride (6.4 g, 0.12 mol). Stir until the solid is fully dissolved.
-
Aldehyde Addition: Add 3-bromobenzaldehyde (18.5 g, 0.1 mol) to the solution. The mixture may become cloudy.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Cyanide Addition: CRITICAL STEP: While stirring vigorously in the ice bath, add sodium cyanide (5.4 g, 0.11 mol) in small portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed.
Part B: Workup and Isolation of the Free Base
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-2-(3-bromophenyl)acetonitrile as an oil or semi-solid.
Part C: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude aminonitrile free base in approximately 100 mL of anhydrous methanol.
-
Acidification: While stirring, slowly add a solution of HCl in methanol (e.g., a 3M solution) dropwise until the solution becomes acidic (test with pH paper). A precipitate should form.
-
Crystallization: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the white to off-white solid product under vacuum to a constant weight.
Process Control and Rationale
Effective synthesis relies on understanding the causality behind each step.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Stoichiometry | Slight excess of NH₄Cl and NaCN | Using a slight excess of the ammonia and cyanide sources helps to drive the equilibrium towards the formation of the iminium ion and ensures the complete consumption of the limiting reagent, 3-bromobenzaldehyde. |
| Temperature | Initial cooling to 0-5 °C | The addition of sodium cyanide is exothermic and can lead to the uncontrolled release of highly toxic hydrogen cyanide (HCN) gas if the temperature is too high. Cooling the reaction vessel mitigates this risk and allows for a controlled reaction rate. |
| Solvent System | Methanol/Water | An aqueous alcohol mixture is an excellent solvent system for the Strecker reaction. It effectively dissolves both the organic aldehyde and the inorganic salts (NH₄Cl, NaCN), creating a homogenous reaction environment essential for efficient mass transfer and high yields. |
| Workup | Dichloromethane Extraction | Dichloromethane is a suitable solvent for extracting the moderately polar aminonitrile product from the aqueous reaction mixture. Its low boiling point facilitates easy removal during the isolation step. |
| Salt Formation | HCl in Anhydrous Solvent | The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base, which may be an oil. [11]Using an anhydrous solvent like methanol or ether prevents the incorporation of water into the crystal lattice and ensures the formation of a clean, dry salt. |
Critical Safety and Hazard Management
The involves substances with significant hazards. Adherence to strict safety protocols is non-negotiable.
| Substance | Key Hazards | Handling Precautions |
| Sodium Cyanide | Fatal if swallowed, in contact with skin, or if inhaled. [8]Releases highly toxic HCN gas upon contact with acid. | MUST be handled in a certified chemical fume hood. Always wear nitrile gloves, a lab coat, and chemical safety goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Quench all cyanide-containing waste with bleach or hydrogen peroxide under basic conditions before disposal. |
| 3-Bromobenzaldehyde | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. [10] | Avoid inhalation of vapors. Handle in a well-ventilated area. Wear standard PPE. |
| Dichloromethane | Suspected of causing cancer. Causes skin and serious eye irritation. | Handle in a fume hood to avoid inhaling vapors. Avoid skin and eye contact. |
| Product | Acute toxicity (oral, dermal, inhalation). Causes skin and serious eye irritation. [1][2] | Handle with standard PPE. Avoid creating dust. |
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- 2-amino-2-(3-bromophenyl)
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- Purific
- Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
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